Cas no 10568-38-4 (1-Ethyl-3-methoxybenzene)
1-Ethyl-3-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-ethyl-3-methoxy-
- 1-ethyl-3-methoxybenzene
- 3-Ethylphenyl(methyl) ether
- 3-Aethyl-anisol
- 3-ethylanisole
- 3-methoxy-1-ethylbenzene
- Benzene,1-ethyl-3-methoxy
- m-ethylmethoxybenzene
- m-methoxyethylbenzene
- MFCD00026953
- Benzene, 1-ethyl-3-methoxy-
- methylanisol
- SCHEMBL12015209
- AKOS008948605
- 10568-38-4
- 3-Ethylphenol, methyl ether
- NSC-96976
- 3-ethyl-anisole
- DWLZULQNIPIABE-UHFFFAOYSA-N
- NSC96976
- E89345
- SCHEMBL12497
- NSC 96976
- DTXSID10147253
- FT-0708657
- EN300-196873
- CS-0238534
- 1-Ethyl-3-methoxybenzene
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- MDL: MFCD00026953
- Inchi: 1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3
- InChI Key: DWLZULQNIPIABE-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 136.08900
- Monoisotopic Mass: 136.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Density: 0.931
- Boiling Point: 190.2°Cat760mmHg
- Flash Point: 68.3°C
- Refractive Index: 1.492
- PSA: 9.23000
- LogP: 2.25760
- Vapor Pressure: 0.8±0.3 mmHg at 25°C
1-Ethyl-3-methoxybenzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Ethyl-3-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Ethyl-3-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B434355-50mg |
1-Ethyl-3-methoxybenzene |
10568-38-4 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B434355-100mg |
1-Ethyl-3-methoxybenzene |
10568-38-4 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B434355-500mg |
1-Ethyl-3-methoxybenzene |
10568-38-4 | 500mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B434355-5g |
1-Ethyl-3-methoxybenzene |
10568-38-4 | 5g |
$ 800.00 | 2023-09-08 | ||
| Enamine | EN300-196873-1g |
1-ethyl-3-methoxybenzene |
10568-38-4 | 95% | 1g |
$256.0 | 2023-09-16 | |
| Enamine | EN300-196873-5g |
1-ethyl-3-methoxybenzene |
10568-38-4 | 95% | 5g |
$743.0 | 2023-09-16 | |
| Enamine | EN300-196873-10g |
1-ethyl-3-methoxybenzene |
10568-38-4 | 95% | 10g |
$1101.0 | 2023-09-16 | |
| abcr | AB574470-1 g |
1-Ethyl-3-methoxybenzene; . |
10568-38-4 | 1g |
€159.70 | 2023-06-14 | ||
| abcr | AB574470-5 g |
1-Ethyl-3-methoxybenzene; . |
10568-38-4 | 5g |
€442.70 | 2023-06-14 | ||
| abcr | AB574470-10 g |
1-Ethyl-3-methoxybenzene; . |
10568-38-4 | 10g |
€717.80 | 2023-06-14 |
1-Ethyl-3-methoxybenzene Suppliers
1-Ethyl-3-methoxybenzene Related Literature
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1. 1059. The base-catalysed isomerisation of some 3-alkyldi-hydronisolesA. J. Birch,E. M. A. Shoukry,F. Stansfield J. Chem. Soc. 1961 5376
Additional information on 1-Ethyl-3-methoxybenzene
Professional Introduction to 1-Ethyl-3-methoxybenzene (CAS No. 10568-38-4)
1-Ethyl-3-methoxybenzene, identified by the chemical compound code CAS No. 10568-38-4, is a significant aromatic heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a methoxy group and an ethyl substituent on a benzene ring, exhibits unique structural and functional properties that make it a valuable intermediate in the development of various chemical and biological applications.
The molecular structure of 1-Ethyl-3-methoxybenzene consists of a benzene core substituted with an ethyl group at the 1-position and a methoxy group at the 3-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential utility in synthetic pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (ethyl) groups creates a balance that can be exploited in designing molecules with specific pharmacological activities.
In recent years, 1-Ethyl-3-methoxybenzene has been extensively studied for its role as a precursor in the synthesis of more complex organic molecules. Its versatility as a building block has made it particularly useful in the development of novel pharmaceutical agents. For instance, researchers have explored its potential in constructing heterocyclic frameworks that are known to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The ability to modify its structure further allows for fine-tuning of biological activity, making it a cornerstone in medicinal chemistry.
One of the most compelling aspects of 1-Ethyl-3-methoxybenzene is its application in the synthesis of biologically active compounds. The methoxy group, being an oxygen-containing functional moiety, can participate in various chemical reactions such as etherification, nucleophilic substitution, and oxidation processes. These reactions are crucial for constructing more intricate molecular architectures that mimic natural products or designed drug candidates. Additionally, the ethyl group contributes to the overall lipophilicity of the molecule, which is often an essential parameter for drug absorption and distribution within biological systems.
The pharmaceutical industry has been particularly interested in leveraging 1-Ethyl-3-methoxybenzene for its potential in developing new therapeutic agents. Its structural motif is found in several known drugs where similar aromatic rings serve as pharmacophores—key structural features responsible for binding to biological targets and eliciting a therapeutic response. By incorporating this compound into drug design strategies, chemists can exploit its known properties while also exploring new derivatives that may offer improved efficacy or reduced side effects.
Recent advancements in synthetic methodologies have further enhanced the utility of 1-Ethyl-3-methoxybenzene. Techniques such as catalytic hydrogenation, cross-coupling reactions, and palladium-catalyzed transformations have enabled more efficient and scalable production methods. These innovations have not only improved access to the compound itself but also facilitated its integration into larger synthetic schemes with greater precision and yield. Such progress underscores its importance as a reliable starting material for complex molecular constructions.
Beyond pharmaceutical applications, 1-Ethyl-3-methoxybenzene finds relevance in other areas of chemical research. Its aromatic nature makes it a candidate for use in material science, particularly in the development of organic semiconductors or liquid crystals where aromatic compounds contribute to desirable electronic properties. Moreover, its role as an intermediate in agrochemical synthesis cannot be overlooked, as it can be transformed into compounds that serve as pesticides or herbicides—essential components in modern agriculture.
The environmental impact of using 1-Ethyl-3-methoxybenzene as an intermediate also warrants consideration. While it is not classified as hazardous under standard regulatory frameworks, responsible handling and disposal practices are imperative to minimize any potential ecological risks. Researchers are increasingly focusing on green chemistry principles to develop synthetic routes that reduce waste and energy consumption without compromising efficiency—a sustainable approach that aligns with global efforts toward environmental stewardship.
In conclusion,1-Ethyl-3-methoxybenzene (CAS No. 10568-38-4) represents a versatile and indispensable compound in modern chemical synthesis. Its unique structural features enable diverse applications across multiple industries, particularly in pharmaceuticals where it serves as a critical building block for novel drug candidates. As research continues to uncover new methodologies and applications,1-Ethyl-3-methoxybenzene will undoubtedly remain at the forefront of organic chemistry innovation.
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